2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one
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Overview
Description
2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one is a heterocyclic compound that features a fused ring system combining imidazole and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-1,3,5-triazine with isopropylamine and a chlorinating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation products: Oxidized derivatives with additional functional groups.
Reduction products: Reduced forms with altered oxidation states.
Scientific Research Applications
2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one has several applications in scientific research:
Medicinal chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivative used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methyl-imidazo[2,1-F][1,2,4]triazin-4-one
- 2-Chloro-3-ethyl-imidazo[2,1-F][1,2,4]triazin-4-one
- 2-Chloro-3-phenyl-imidazo[2,1-F][1,2,4]triazin-4-one
Uniqueness
2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic properties and its interaction with molecular targets compared to its analogs.
Properties
Molecular Formula |
C8H9ClN4O |
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Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-chloro-3-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C8H9ClN4O/c1-5(2)13-7(14)6-10-3-4-12(6)11-8(13)9/h3-5H,1-2H3 |
InChI Key |
ANHTWBKSNLPQPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=NC=CN2N=C1Cl |
Origin of Product |
United States |
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